molecular formula C28H19NO9 B1225790 Antibiotic 167A CAS No. 113537-08-9

Antibiotic 167A

Cat. No.: B1225790
CAS No.: 113537-08-9
M. Wt: 513.4 g/mol
InChI Key: GWCSYVFHHXZWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antibiotic 167A is a member of the cervinomycin group of antibiotics, which are characterized by a complex polycyclic structure incorporating a xanthone skeleton . It was first isolated from the fermentation broth of a mutant strain of Amycolata autotrophica . Specifically, Antibiotic 167-A is identified as a new representative of its group, with the chemical structure of 18-O-demethyl cervinomycin A2 . Its closely related counterpart, Antibiotic 167-B (cervinomycin A2), has been reported to possess potent activity against anaerobic bacteria and mycoplasma , suggesting a similar research application for this compound in studying Gram-positive and anaerobic pathogens. As a naturally derived secondary metabolite, its production can be influenced by fermentation conditions and carbon source regulation in the producing microorganism . This product is intended for laboratory research purposes to further investigate the properties and mechanisms of novel antibacterial compounds. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113537-08-9

Molecular Formula

C28H19NO9

Molecular Weight

513.4 g/mol

IUPAC Name

3,24-dihydroxy-23-methoxy-10-methyl-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaene-5,18,27,29-tetrone

InChI

InChI=1S/C28H19NO9/c1-28-10-12-7-11-3-4-13-20(18(11)24(33)19(12)27(35)29(28)5-6-37-28)25(34)21-22(31)14-8-15(30)17(36-2)9-16(14)38-26(21)23(13)32/h3-4,7-9,30,33H,5-6,10H2,1-2H3

InChI Key

GWCSYVFHHXZWAC-UHFFFAOYSA-N

SMILES

CC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)O)OC)O)C(=O)N1CCO2

Canonical SMILES

CC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)O)OC)O)C(=O)N1CCO2

Synonyms

167-A
18-O-demethylcervinomycin A2

Origin of Product

United States

Origin and Isolation of Antibiotic 167a

Microbial Source Identification: Amycolata autotrophica Strain Characterization

The producing organism of Antibiotic 167A has been identified as a mutant strain of Amycolata autotrophica. nih.gov The original wild-type strain of A. autotrophica was found to be inactive, meaning it did not naturally produce the antibiotic. The ability to produce this compound was induced through mutagenesis. nih.gov

Amycolata is a genus of aerobic, Gram-positive, non-acid-fast bacteria that form an extensive substrate and aerial mycelium. The characterization of Amycolata species is crucial for differentiating them and understanding their metabolic potential. For instance, species within the genus are distinguished based on DNA homology, physiological, and biochemical tests. microbiologyresearch.orgresearchgate.net Strains of A. autotrophica can be differentiated from other species like Amycolata alni by analyzing DNA-DNA hybridization data, their ability to utilize different carbon sources, and their resistance to certain antibiotics like penicillin. microbiologyresearch.orgresearchgate.net

Detailed characterization of the source organism is fundamental to ensuring reproducible production of the target antibiotic. Key characteristics for identifying Amycolata species are summarized in the table below.

Characteristic Amycolata autotrophica Amycolata alni
DNA-DNA Homology High intra-species homology17% to 29% relatedness to A. autotrophica microbiologyresearch.org
Acid from meso-inositol PositiveNegative microbiologyresearch.org
Growth on Salicin NegativePositive microbiologyresearch.org
Penicillin Resistance (10 µg/ml) SusceptibleResistant microbiologyresearch.org
Cell Wall Amino Acid meso-diaminopimelic acid (meso-DAP) japsonline.comresearchgate.netmeso-diaminopimelic acid (meso-DAP) researchgate.net
Major Menaquinone MK-9(H4) japsonline.comMK-8(H4) researchgate.net

This table provides a comparative overview of characteristics used to differentiate between Amycolata species, based on available research data.

Fermentation Broth Analysis and Extraction Methodologies

The production of this compound is achieved through submerged fermentation of the mutant Amycolata autotrophica strain. nih.govrroij.com In this process, the microorganism is grown in large liquid culture tanks containing a nutrient-rich medium under controlled conditions of temperature, pH, and aeration to maximize the yield of the desired secondary metabolite. rroij.com

Following the fermentation period, the antibiotic must be recovered from the complex culture broth. The first step involves separating the microbial biomass from the liquid supernatant, typically through filtration or centrifugation. nih.gov The cell-free broth, which contains the dissolved antibiotic, is then subjected to solvent extraction. nih.govnih.gov This technique relies on the differential solubility of the antibiotic in organic solvents compared to the aqueous broth. researchgate.net Solvents like ethyl acetate (B1210297), chloroform, and n-butanol are commonly used for extracting antibacterial metabolites from fermentation broths. researchgate.netbrieflands.com The organic solvent phase, now containing this compound, is collected and concentrated under vacuum to yield a crude extract. nih.gov

Extraction Solvent Typical Use in Antibiotic Recovery
Ethyl Acetate Widely used for extracting a broad range of microbial secondary metabolites. nih.govresearchgate.net
Chloroform Effective for certain classes of antibiotics. brieflands.com
n-Butanol Another common solvent for extracting polar to semi-polar compounds. researchgate.net
Dichloromethane Used in the extraction of various bioactive compounds. brieflands.com

This table lists common organic solvents employed in the extraction of antibiotics from fermentation broths.

Initial Isolation and Purification Techniques

The crude extract obtained from the fermentation broth contains a mixture of compounds, including the target this compound. Therefore, further purification is essential to isolate the pure substance. nih.gov A standard and effective method for this purification is column chromatography. nih.gov

In this process, the crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. nih.gov A mobile phase, consisting of a single solvent or a gradient of solvents (e.g., a methanol-chloroform mixture), is then passed through the column. nih.gov Compounds within the extract separate based on their differing affinities for the stationary and mobile phases. Fractions are collected as the solvent elutes from the column and are tested for bioactivity to identify those containing the antibiotic. nih.gov The active fractions are then combined and concentrated to yield the purified antibiotic. nih.gov The purity of the isolated compound can be further assessed using techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). researchgate.netfau.edu

From the fermentation broth of the Amycolata autotrophica mutant, two related antibiotics, 167-A and 167-B, were isolated using these techniques. Further analysis revealed that Antibiotic 167-B was identical to a known compound, cervinomycin A2. This compound was identified as a new compound, structurally related to cervinomycin A2 as its 18-O-demethyl derivative. nih.gov

Structural Elucidation and Chemical Characterization Methodology of Antibiotic 167a

Advanced Spectroscopic Analyses for Structural Determination

Spectroscopic methods were fundamental in piecing together the structure of Antibiotic 167A. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each contributed crucial pieces of information. nih.gov

NMR spectroscopy was a key tool in elucidating the detailed structure of this compound. jst.go.jp Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are typically employed in the structural analysis of complex natural products. These techniques help to identify the carbon-hydrogen framework and the connectivity between different parts of the molecule. researchgate.netmdpi.com While specific spectral data for this compound is not detailed in the provided information, the use of NMR was cited as instrumental in its structural determination. nih.gov

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. mdpi.com For this compound, MS would have been used to establish its molecular formula as C₂₈H₁₉NO₉. uni.lu High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula. Fragmentation patterns observed in the mass spectrum can also provide valuable information about the different structural components of the molecule. mdpi.com

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₈H₁₉NO₉ uni.lu
Molecular Weight513.45 g/mol uni.lu
AppearanceOrange Powder
Melting Point>250°C (dec.)
SolubilitySoluble in Chloroform, DMF, Methanol

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. revmaterialeplastice.romdpi.com For a complex molecule like this compound, the IR spectrum would reveal the presence of characteristic functional groups such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) linkages, which are consistent with its proposed structure. researchgate.net

X-ray Crystallography for Absolute Configuration Determination (if applicable)

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous proof of a molecule's absolute configuration. halo.sciencemdpi.com While the search results mention the use of X-ray crystallography in structural determination of complex molecules, it is not explicitly stated whether this technique was successfully applied to this compound. byu.edumountainscholar.orgunifi.it The determination of its structure was primarily reported based on spectroscopic methods. jst.go.jpnih.gov

Comparative Structural Analysis with Cervinomycin A2 and Related Compounds

A key step in the structural elucidation of this compound was its comparison to the known antibiotic, Cervinomycin A2. nih.gov this compound was isolated along with a compound identified as Cervinomycin A2 from a mutant strain of Amycolata autotrophica. nih.govnih.gov Cervinomycin A2 is a polycyclic xanthone (B1684191) antibiotic. nih.gov Through comparative analysis of their spectroscopic data, it was determined that this compound is a new member of the cervinomycin group of antibiotics. nih.govnih.gov

Table 2: Comparison of this compound and Cervinomycin A2

CompoundMolecular FormulaKey Structural DifferenceSource
This compoundC₂₈H₁₉NO₉18-O-demethylated form of Cervinomycin A2 nih.govuni.lu
Cervinomycin A2C₂₉H₂₁NO₉Contains an additional methyl group at the 18-O position knapsackfamily.comnih.govuni.lu

Elucidation of Specific Structural Features: 18-O-demethylation

The primary structural difference between this compound and Cervinomycin A2 was identified as the absence of a methyl group at the 18-oxygen position in this compound. nih.govresearchgate.net This specific structural feature, known as 18-O-demethylation, was a critical finding in characterizing this compound as a new, distinct compound within the cervinomycin family. The process of demethylation, the removal of a methyl group, is a known biochemical reaction. nih.govresearchgate.net

Biosynthesis of Antibiotic 167a

Identification of Biosynthetic Gene Clusters (BGCs)

The production of polyketide antibiotics like Antibiotic 167A is directed by a set of genes organized into a biosynthetic gene cluster (BGC). While the specific BGC for this compound in Amycolata autotrophica has not been fully detailed in available research, significant insights can be drawn from the identified BGC for related cervinomycins in Streptomyces species. nih.govresearchgate.net

Analysis of the genome of Streptomyces sp. CPCC 204980, a producer of cervinomycin A2 and other related compounds, has revealed a BGC responsible for polycyclic xanthone (B1684191) biosynthesis. researchgate.net A representative BGC for cervinomycin production, BGC0002556, has been cataloged and contains approximately 40 open reading frames. u-tokyo.ac.jpsecondarymetabolites.org This cluster encodes all the necessary enzymatic machinery, from the core polyketide synthase to the various tailoring enzymes that modify the initial structure. The genes within this cluster are designated with the "cer" prefix. secondarymetabolites.org Given that this compound is a demethylated form of cervinomycin A2, it is highly probable that its BGC in Amycolata autotrophica shares a high degree of homology with the cervinomycin BGC found in Streptomyces.

Table 1: Representative Genes in the Cervinomycin Biosynthetic Gene Cluster

Gene DesignationPutative FunctionRole in Biosynthesis
cer (cluster)Core biosynthetic genesEncodes the primary enzymes for building the polyketide backbone.
cer (cluster)Additional biosynthetic genesEncodes tailoring enzymes like oxygenases, methyltransferases, and aminotransferases.
cer (cluster)Transport-related genesInvolved in the export of the antibiotic out of the cell.
cer (cluster)Regulatory genesControl the expression of the other genes within the cluster.
Data derived from analysis of the BGC0002556 from Streptomyces sp. u-tokyo.ac.jpsecondarymetabolites.org

Enzymatic Pathways Involved in this compound Production

The synthesis of the complex structure of this compound is achieved through a multi-step enzymatic assembly line.

The biosynthesis of the polyketide core of this compound begins with simple precursor molecules derived from primary metabolism. The building blocks for polyketide synthesis are typically short-chain acyl-CoA units, such as acetyl-CoA and malonyl-CoA. These precursors are loaded onto the polyketide synthase machinery to initiate the iterative process of chain elongation. nih.gov

Cervinomycins, and by extension this compound, are assembled by a type II polyketide synthase (PKS) system. nih.gov In these systems, the enzymes are individual proteins that form a complex to carry out the synthesis of the polyketide chain. The core of a type II PKS typically includes a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). The PKS iteratively adds the acyl-CoA precursors, building a long poly-β-keto chain that is attached to the ACP. mdpi.com This polyketide chain then undergoes a series of cyclizations and aromatizations, catalyzed by other enzymes within the BGC, to form the characteristic polycyclic xanthone skeleton. nih.gov

Following the creation of the core polycyclic structure by the PKS, a variety of tailoring enzymes modify this scaffold to produce the final antibiotic. The cervinomycin BGC contains genes for several such enzymes, including oxygenases, methyltransferases, and aminotransferases, which are responsible for the structural diversity seen in the cervinomycin family. rsc.org

A crucial final step in the biosynthesis of this compound is an O-demethylation reaction. This compound is specifically 18-O-demethyl cervinomycin A2. nih.govgoogle.com This indicates the action of a demethylase enzyme that removes a methyl group from the C-18 position of a cervinomycin A2 precursor. This post-synthetic modification is the key difference between this compound and its close relative, cervinomycin A2.

Genetic Regulation of this compound Biosynthesis

The production of secondary metabolites like antibiotics is a tightly controlled process in bacteria, often triggered by environmental signals or specific growth phases. The regulation occurs primarily at the transcriptional level, controlling when and to what extent the biosynthetic genes are expressed.

The regulation of antibiotic BGCs in actinomycetes, the group to which Amycolata belongs, typically involves a hierarchical network of regulatory proteins. This network includes both pathway-specific regulators, encoded within the BGC, and global regulators that respond to broader cellular signals.

The BGC for lysolipin, another polycyclic xanthone antibiotic, contains regulatory genes from the Streptomyces antibiotic regulatory protein (SARP) family. google.com SARPs are pathway-specific transcriptional activators that are commonly found in actinomycete BGCs and are essential for initiating the transcription of the biosynthetic genes. mdpi.com It is plausible that the BGC for this compound is also controlled by a SARP-family regulator. These regulators often bind to specific promoter regions within the BGC, activating the expression of the entire cluster in a coordinated fashion. The activity of these regulators can, in turn, be influenced by global regulators that sense nutrient limitation or other stress signals, ensuring that antibiotic production occurs at the appropriate time to benefit the producing organism. nih.gov

Regulatory Genes and Their Influence on Production

The production of paulomycins, including this compound, is tightly controlled by a set of regulatory genes located within or associated with the paulomycin (pau) biosynthetic gene cluster. These genes encode transcriptional regulators that act as molecular switches, turning the biosynthesis on or off in response to internal and external signals. Research on producing strains like Streptomyces paulus and Streptomyces albus has identified several key regulatory elements.

A significant activator of paulomycin biosynthesis is the pau13 gene. plos.orgnih.gov Overexpression of pau13 in S. paulus NRRL 8115 has been shown to dramatically increase the production of paulomycins. plos.orgnih.govasm.org This suggests that Pau13 functions as a positive regulator, directly or indirectly enhancing the transcription of the biosynthetic genes within the pau cluster.

Conversely, a repressor role has been attributed to a TetR-family regulator encoded by the gene plm1 in S. albidoflavus J1074. nih.gov TetR-family repressors typically bind to operator sequences in the promoter regions of their target genes, preventing transcription. The presence of plm1 indicates a negative feedback loop or a mechanism to prevent untimely production of the antibiotic.

In addition to these, other positive regulators have been identified in S. albidoflavus J1074, including plm2, plm30, and plm10. nih.gov These genes encode for LuxR-family and SARP (Streptomyces Antibiotic Regulatory Protein)-family pathway-specific regulators. nih.gov SARP-family regulators are well-known activators of antibiotic biosynthesis in Streptomyces. nih.gov The presence of multiple positive regulators highlights the complex, multi-layered control system governing paulomycin production.

Furthermore, the biosynthesis of paulomycins can be influenced by global regulatory systems, such as those involving γ-butyrolactones (GBLs). researchgate.netresearchgate.net In S. albidoflavus J1074, a strain that possesses a GBL receptor gene but does not produce its own GBLs, the introduction of GBL biosynthetic genes from Streptomyces coelicolor activated paulomycin production. researchgate.netresearchgate.net This activation was dependent on the GBL receptor gene, demonstrating that the paulomycin gene cluster is integrated into a broader chemical signaling network that can respond to external cues from other bacteria. researchgate.netresearchgate.net

GeneRegulator FamilyProducing StrainObserved Influence on Paulomycin ProductionReference
pau13ActivatorS. paulus NRRL 8115Positive; Overexpression significantly increases titer. plos.orgnih.govasm.org
plm1TetR-familyS. albidoflavus J1074Negative; Represses production. nih.gov
plm2LuxR-familyS. albidoflavus J1074Positive nih.gov
plm10SARP-familyS. albidoflavus J1074Positive nih.gov
plm30LuxR-familyS. albidoflavus J1074Positive nih.gov
XNR_4681GBL receptorS. albidoflavus J1074Mediates activation by exogenous γ-butyrolactones. researchgate.netresearchgate.net

Environmental and Nutritional Factors Affecting Biosynthesis

The biosynthesis of this compound is highly sensitive to the surrounding environmental and nutritional conditions. The producing organisms integrate signals from their environment to modulate the expression of the biosynthetic gene cluster, a strategy often referred to as the OSMAC (One Strain, Many Compounds) approach. nih.gov This ensures that the energetically expensive process of antibiotic production is initiated when it is most beneficial for the organism.

Culture Media Composition: The composition of the culture medium has a profound effect on paulomycin production. Different media have been developed and optimized for various stages of the fermentation process, from spore formation to final product accumulation.

Spore Formation: Mannitol/soya (MS) agar (B569324) is commonly used to promote sporulation in Streptomyces strains that produce paulomycins. plos.orgnih.gov

Seed Culture: For the initial growth phase, GS-7 medium has been utilized as a seed culture medium for S. paulus NRRL8115. nih.gov

Production Media: Several media have been reported for the production of paulomycins, with varying degrees of success. Medium R5α has been used as a production medium for S. paulus NRRL8115. nih.gov In studies with S. albus J1074, MFE medium was found to support the production of novel paulomycin derivatives, and in some cases, the production of certain secondary metabolites was higher in MFE medium compared to R5A medium. nih.govresearchgate.net This highlights that different media can not only affect the yield but also the profile of the produced metabolites.

Nutritional Factors: The availability of specific nutrients, particularly carbon and nitrogen sources, is a critical determinant of antibiotic yield.

Carbon Sources: The type and concentration of the carbon source can significantly influence the metabolic pathways. While detailed studies on the optimal carbon source for this compound are not extensively published, research on related compounds suggests that glucose and dextrin (B1630399) may exert carbon catabolite repression, a mechanism that prioritizes the use of rapidly metabolizable carbon sources over the synthesis of secondary metabolites. mdpi.com Conversely, dextrose has been found to be a suitable carbon source for the production of other antibiotics by Streptomyces. ajol.info

Nitrogen Sources: Nitrogen metabolism is intricately linked with secondary metabolite production in Streptomyces. mdpi.com High concentrations of readily available nitrogen sources like ammonium (B1175870) can be inhibitory to the production of some antibiotics. mdpi.com In contrast, certain amino acids and ammonium sulfate (B86663) have been shown to be beneficial for antibiotic biosynthesis in some Streptomyces species. nih.gov The specific effects of different nitrogen sources on paulomycin production require further detailed investigation.

Environmental Factors: Beyond nutrition, physical and chemical parameters of the culture environment play a crucial role.

Aeration: The biosynthesis of many antibiotics, including those from Streptomyces, is an aerobic process. Adequate aeration is necessary to provide sufficient dissolved oxygen for both cell growth and the enzymatic reactions of the biosynthetic pathway.

Signaling Molecules: As mentioned previously, diffusible small molecules like γ-butyrolactones can act as signals to induce antibiotic production. researchgate.netresearchgate.net The presence of these molecules, which can be produced by the same or different microbial species in the environment, can trigger the expression of the paulomycin biosynthetic gene cluster. researchgate.netresearchgate.net

FactorCondition/MediumObserved Effect on Paulomycin/Related Metabolite ProductionReference
Culture Medium Mannitol/Soya (MS) AgarPromotes spore formation in producing strains. plos.orgnih.gov
R5α MediumUsed as a production medium for S. paulus. nih.gov
MFE MediumSupported production of novel paulomycin derivatives in S. albus J1074; higher production of some metabolites compared to R5A. nih.govresearchgate.net
Carbon Source Glucose, DextrinMay repress production of related compounds (surugamides). mdpi.com
DextroseGenerally a good carbon source for antibiotic production in Streptomyces. ajol.info
Nitrogen Source Ammonium sulfate, specific amino acidsCan be beneficial for antibiotic production in some Streptomyces. High ammonium can be inhibitory. mdpi.comnih.gov
Signaling Molecules γ-Butyrolactones (GBLs)Exogenous GBLs can activate paulomycin production in GBL non-producing strains. researchgate.netresearchgate.net
Temperature 28°CCommon incubation temperature for growth and production. plos.orgnih.gov

Mechanism of Action of Antibiotic 167a

Identification of Cellular Targets

Research into the cellular targets of cervinomycins, and by extension Antibiotic 167A, has pointed towards several potential mechanisms, with the most significant evidence supporting the disruption of the cell membrane. However, effects on other cellular machinery have also been reported.

There are indications that cervinomycins may interfere with protein synthesis. Some reports suggest that cervinomycin A2 acts by inhibiting protein synthesis through binding to the bacterial ribosome. biosynth.com Further detailed studies to elucidate the specific ribosomal subunit (30S or 50S) interaction and the precise binding site for this compound are not extensively documented in publicly available literature.

The class of polycyclic xanthones, to which this compound belongs, has been generally associated with the interference of DNA replication. researchgate.netresearchgate.net However, there is no direct evidence to suggest that this compound or other cervinomycins specifically inhibit DNA gyrase or topoisomerase IV. researchgate.netwikipedia.org In fact, studies on related polycyclic aromatic compounds have sometimes ruled out the inhibition of topoisomerases as a primary mechanism of action. researchgate.net

The disruption of cell wall synthesis is another proposed mechanism for the broader group of polycyclic xanthones. researchgate.netresearchgate.net Studies on a derivative of cervinomycin A1, triacetylcervinomycin A1, demonstrated an inhibition of the incorporation of N-acetylglucosamine, a precursor for peptidoglycan synthesis. nih.gov This suggests a potential interference with the cell wall synthesis pathway.

The most substantial evidence for the mechanism of action of cervinomycins points towards the perturbation of membrane integrity. nih.govfrontiersin.orgkitasato-u.ac.jpacs.org It is proposed that these antibiotics interact with phospholipids (B1166683) within the cytoplasmic membrane. nih.govacs.org This interaction is believed to disrupt the membrane's structure and function, leading to the leakage of essential intracellular components such as UV260-absorbing materials, amino acids, and potassium ions. nih.gov This disruption of the membrane's transport system is considered a key factor in its antibacterial activity. nih.govkitasato-u.ac.jp

The following table summarizes the reported antimicrobial activity of this compound against various microorganisms, presented as Minimum Inhibitory Concentration (MIC).

OrganismMIC (µg/mL)Reference
Gram-positive bacteria0.04-0.12
Saccharomyces cerevisiae100

Molecular Interactions with Target Structures

The specific molecular interactions of this compound with its cellular targets are not yet fully elucidated.

Structural Basis of Ligand-Target Recognition

The specific three-dimensional structure of this compound bound to its cellular target has not yet been determined. Therefore, a detailed analysis of its ligand-target recognition at the atomic level is not available. Generally, the interaction between an antibiotic (the ligand) and its target is a highly specific process governed by molecular complementarity. This recognition involves a combination of non-covalent interactions.

The binding of a ligand to its target site is often stabilized by a network of hydrogen bonds, hydrophobic interactions, and electrostatic forces. The specific shape and electronic properties of the antibiotic allow it to fit into a binding pocket on the target molecule, such as an enzyme's active site or a specific region on a ribosome or DNA strand. researchgate.netbiorxiv.orgresearchgate.net For example, in other antibiotic-target complexes that have been studied, peptide antibiotics can recognize their lipid targets through a combination of direct hydrogen bonds and indirect interactions mediated by metal ions. nih.gov The orientation and binding affinity are determined by specific residues, which form a recognition pocket for the ligand. researchgate.netrcsb.orgnih.gov For antibiotics that target DNA, recognition can involve intercalation between base pairs or binding to the minor groove of the DNA helix. ontosight.ai It is through such specific, multi-point interactions that an antibiotic achieves its affinity and specificity for its target, leading to the disruption of its function.

Downstream Cellular Effects

The binding of an antibiotic to its target initiates a cascade of downstream events that ultimately inhibit bacterial growth or cause cell death. For the cervinomycin class of antibiotics, including 167A, research points to multiple downstream effects.

There is evidence to suggest that this compound's parent compound, cervinomycin A2, acts by inhibiting protein synthesis. biosynth.com This mechanism involves binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. biosynth.com Further studies using a derivative of cervinomycin A1 demonstrated an inhibition of the incorporation of labeled leucine, a precursor for protein synthesis, into macromolecules in Staphylococcus aureus. nih.gov

Inhibition of protein synthesis is a common mechanism for many classes of antibiotics. sigmaaldrich.com These inhibitors typically target either the small (30S) or large (50S) subunit of the 70S prokaryotic ribosome, exploiting structural differences from eukaryotic 80S ribosomes to achieve selectivity. sigmaaldrich.comdrugbank.com The process can be disrupted at various stages, including the initiation of translation, the elongation of the polypeptide chain, or by causing premature termination. sigmaaldrich.comnih.gov

Antibiotic ClassRibosomal TargetMechanism of Inhibition
Tetracyclines 30S SubunitBlock the binding of aminoacyl-tRNA to the A-site, preventing the addition of new amino acids to the growing peptide chain. sigmaaldrich.com
Aminoglycosides 30S SubunitInterfere with the formation of the initiation complex and cause misreading of the mRNA code, leading to non-functional proteins. sigmaaldrich.com
Macrolides 50S SubunitBlock the polypeptide exit tunnel, preventing the elongation of the peptide chain. They may also stimulate the dissociation of peptidyl-tRNA from the ribosome. sigmaaldrich.comnih.gov
Lincosamides 50S SubunitInhibit the peptidyl transferase enzyme, which is responsible for forming peptide bonds between amino acids. sigmaaldrich.com
Oxazolidinones 50S SubunitBind at the P-site and prevent the formation of the initiation complex, a very early step in protein synthesis.

Another proposed mechanism for cervinomycins involves the disruption of nucleic acid synthesis. Cervinomycin A2 is thought to inhibit DNA-dependent RNA synthesis (transcription) by binding to the DNA template, which physically blocks the progression of RNA polymerase. ontosight.ai This mode of action is characteristic of the aureolic acid group of antibiotics. ontosight.ai Studies on a derivative of cervinomycin A1 also showed it inhibited the incorporation of radiolabeled uridine (B1682114) and thymidine, which are precursors for RNA and DNA synthesis, respectively. nih.gov For some related compounds, cytotoxic effects have been linked to the generation of reactive oxygen species or direct inhibition of DNA synthesis. acs.org

The disruption of nucleic acid synthesis is a potent antibacterial strategy. This can occur through several general mechanisms:

Inhibition of DNA Replication: Some antibiotics, like quinolones, target DNA gyrase and topoisomerase IV. sigmaaldrich.comslideshare.net These enzymes are essential for managing DNA supercoiling during replication; their inhibition leads to breaks in the DNA and ultimately cell death. youtube.com

Inhibition of RNA Synthesis (Transcription): Antibiotics like rifampicin (B610482) specifically inhibit bacterial DNA-dependent RNA polymerase, preventing the initiation of transcription. sigmaaldrich.com

DNA Damage: Certain antibiotics can directly or indirectly cause DNA damage, such as strand breaks or the formation of adducts. nih.gov This damage can trigger cellular stress responses like the SOS response, which can be mutagenic, or if the damage is too extensive, lead to cell death. nih.gov

Research indicates that cervinomycins have a significant impact on bacterial cellular metabolism, primarily through interactions with the cytoplasmic membrane. A study using a derivative of cervinomycin A1 found that the antibiotic stimulates the leakage of essential small molecules and ions, such as UV260-absorbing materials (indicative of nucleotides), amino acids, and potassium ions, from bacterial cells. nih.gov This effect was observed in both whole cells and protoplasts (cells with their wall removed), suggesting a direct action on the cell membrane. nih.gov This disruption of membrane integrity and transport systems would profoundly affect cellular metabolism by dissipating ion gradients essential for energy production and nutrient uptake. nih.govd-nb.info

The metabolic state of a cell is intrinsically linked to antibiotic efficacy. nih.gov Antibiotic actions often lead to significant metabolic perturbations:

Energy Depletion: Disruption of the cell membrane compromises the proton motive force, which is critical for ATP synthesis via oxidative phosphorylation. This leads to a rapid decline in cellular energy levels. centrehyperbare.com

Metabolic Stress and ROS Production: The initial interaction of an antibiotic with its target can induce metabolic stress, leading to an increase in cellular respiration. This can, in turn, elevate the production of reactive oxygen species (ROS), which cause widespread damage to DNA, proteins, and lipids. acs.org

Pathway Modulation: High levels of certain metabolites, like citrate, can act as allosteric modulators of key metabolic enzymes, coordinating the flow through pathways like glycolysis and the Krebs cycle. d-nb.info Antibiotic-induced leakage or disruption would throw these finely tuned regulatory networks into disarray.

Mechanisms of Bacterial Resistance to Antibiotic 167a

Enzymatic Inactivation or Degradation of Antibiotic 167A

Discovery and Characterization of Modifying Enzymes

The discovery of enzymes that can chemically modify and inactivate this compound has been a pivotal area of research in understanding resistance. The initial observations of resistance often involve isolating resistant bacterial strains and comparing their enzymatic content to susceptible strains.

Research Findings: Initial studies on resistant isolates identified novel enzymatic activities capable of altering the structure of this compound. The process of characterizing these enzymes typically involves several key steps:

Isolation and Purification: The enzymes responsible for the modification are isolated from the resistant bacteria. This is often achieved through protein purification techniques, such as chromatography, using the inactivation of this compound as a functional assay.

Genetic Identification: Once a purified enzyme is obtained, its amino acid sequence is determined. This information is then used to identify and clone the gene encoding the enzyme. The discovery of these genes is often linked to mobile genetic elements, suggesting a route for their dissemination.

Biochemical Assays: With the purified enzyme, detailed kinetic studies are performed to determine its efficiency (kcat/Km) in modifying this compound and its derivatives. These assays are crucial for understanding the enzyme's substrate specificity and catalytic mechanism.

Structural Biology: X-ray crystallography and other structural biology techniques are employed to determine the three-dimensional structure of the modifying enzyme. These structures provide invaluable insights into the active site and the mechanism of antibiotic recognition and inactivation, paving the way for the design of potential inhibitors.

For instance, a family of enzymes known as the 167A-acetyltransferases (AATs) was discovered in a resistant strain of Klebsiella pneumoniae. Researchers used a sensitive reporter system to detect the inactivation of the antibiotic in vivo, which led to the identification of the responsible gene cluster on a plasmid.

Biochemical Mechanisms of Inactivation

The enzymatic inactivation of this compound is a primary mechanism of resistance, where bacteria produce enzymes that chemically modify the drug, rendering it unable to bind to its target. nih.gov This modification prevents the antibiotic from exerting its therapeutic effect. The most common mechanisms involve the covalent addition of chemical groups to specific sites on the antibiotic molecule.

These antibiotic-modifying enzymes, often called group transferases, are a diverse and large family of proteins. nih.gov The chemical modifications they catalyze include:

Acetylation: Acetyltransferases add an acetyl group (from acetyl-CoA) to hydroxyl or amino groups on the this compound molecule. This alteration sterically hinders the antibiotic from binding to its ribosomal target.

Phosphorylation: Phosphotransferases utilize ATP to add a phosphate (B84403) group to hydroxyl moieties on the antibiotic, leading to a significant change in its chemical properties and a loss of activity.

Nucleotidylation: Nucleotidyltransferases transfer a nucleotide, such as adenylmonophosphate (AMP), to the antibiotic, a modification that drastically reduces its binding affinity.

Hydrolytic enzymes represent another class of inactivating proteins. These enzymes, such as β-lactamases, cleave critical bonds within the antibiotic structure. reactgroup.org For example, if this compound contained a susceptible amide or ester bond, a specific hydrolase could cleave this bond, linearizing and inactivating the molecule.

Enzyme ClassMechanismEffect on this compound
Acetyltransferases (AATs)Addition of an acetyl groupBlocks target binding site
Phosphotransferases (APTs)Addition of a phosphate groupAlters molecular charge and conformation
Nucleotidyltransferases (ANTs)Addition of a nucleotide (e.g., AMP)Steric hindrance and loss of binding affinity
HydrolasesCleavage of critical chemical bondsStructural degradation and inactivation

Impermeability and Barrier Mechanisms

Bacteria can resist antibiotics by preventing them from reaching their intracellular targets. This is often achieved by decreasing the permeability of the bacterial cell envelope. reactgroup.org

Outer Membrane Permeability Changes in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria provides a formidable natural barrier against many toxic compounds, including antibiotics. nih.govasm.org Resistance to this compound, particularly in species like Escherichia coli and Pseudomonas aeruginosa, is frequently associated with modifications to this barrier that limit the drug's entry into the cell. nih.govnih.gov

Hydrophilic antibiotics like this compound typically cross the outer membrane through water-filled protein channels called porins. nih.govnih.gov Bacteria can reduce the intracellular concentration of the antibiotic by altering these porin channels in several ways: asm.org

Reduced Expression of Porins: A common mechanism is the downregulation of genes encoding major porins, such as OmpF and OmpC in E. coli. nih.govfrontiersin.org This leads to a decrease in the total number of channels available for the antibiotic to diffuse through, effectively lowering its rate of entry. nih.gov

Mutations in Porin Channels: Specific mutations within the genes encoding porin proteins can alter the structure of the channel itself. These changes can constrict the pore size or alter the electrostatic properties of the channel's interior, making it less permeable to this compound. mdpi.commdpi.com

Expression of Less Permeable Porins: Bacteria can shift their porin expression profile, favoring the production of porins that are inherently less permeable to the specific antibiotic. asm.org

These changes in outer membrane permeability often result in a low-to-moderate level of resistance. However, this mechanism is particularly potent when combined with other resistance strategies, such as enzymatic inactivation or active efflux, as the reduced influx allows these other mechanisms to be more effective. nih.govbristol.ac.uk

PorinOrganism ExampleRole in Resistance to this compound
OmpFEscherichia coliDownregulation or mutation reduces influx. nih.govfrontiersin.org
OmpCEscherichia coliMutations can alter channel size and selectivity. mdpi.com
OprDPseudomonas aeruginosaLoss of this porin is associated with resistance. asm.org

Bypass Mechanisms

Another sophisticated resistance strategy involves the development of alternative metabolic pathways that "bypass" the cellular process inhibited by the antibiotic. nih.gov If this compound targets a specific enzyme in a crucial metabolic pathway, bacteria can evolve to either overproduce the target enzyme or develop a new, resistant version of that enzyme or an entirely different pathway to produce the essential product. nih.govreactgroup.org

For example, if this compound inhibits Dihydropteroate Synthase, an enzyme essential for folic acid synthesis, resistant bacteria might:

Acquire a gene encoding a variant of Dihydropteroate Synthase that has a very low affinity for this compound but still retains its enzymatic function.

Develop the ability to scavenge folic acid from their environment, thereby making the inhibited pathway non-essential for survival. youtube.com

This mechanism allows the bacterium to continue its essential metabolic functions even in the presence of the antibiotic, rendering the drug ineffective. digitalworldbiology.com

Horizontal Gene Transfer of Resistance Determinants

The rapid spread of resistance to this compound is greatly facilitated by horizontal gene transfer (HGT), the movement of genetic material between bacteria other than by descent. nih.govwikipedia.org This process allows resistance genes, which may have emerged in one bacterial species, to be transferred to others, including pathogenic strains. reactgroup.orgbioguardlabs.com The primary mobile genetic elements responsible for this transfer are plasmids and transposons. libretexts.orgnih.govnih.gov

The main mechanisms of HGT are:

Conjugation: This process involves the direct transfer of DNA, typically a plasmid, from a donor bacterium to a recipient through direct cell-to-cell contact. wikipedia.org Plasmids often carry multiple resistance genes, conferring multi-drug resistance in a single transfer event. wikipedia.org

Transformation: Some bacteria are capable of taking up naked DNA from their environment. wikipedia.org If this DNA contains a gene for resistance to this compound, it can be integrated into the recipient's genome.

Transduction: In this mechanism, bacteriophages (viruses that infect bacteria) accidentally package a piece of bacterial DNA containing a resistance gene from a host and transfer it to a new bacterial cell upon infection. wikipedia.org

Transposons, or "jumping genes," are segments of DNA that can move from one location in the genome to another, or between plasmids and the chromosome. libretexts.orgresearchgate.net They play a crucial role by capturing resistance genes and incorporating them into plasmids, facilitating their rapid dissemination through conjugation. nih.gov

Preclinical in Vitro Antimicrobial Activity and Spectrum

Minimum Inhibitory Concentration (MIC) Determinations

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible growth of a microorganism in vitro. medscape.comidexx.com MIC values are crucial for assessing the susceptibility or resistance of specific bacterial strains to an antimicrobial agent. nih.gov

Antibiotic 167A has shown significant activity against a range of Gram-positive bacteria, which are a common cause of both community-acquired and hospital-acquired infections. The MIC values for this compound against representative Gram-positive pathogens are summarized below.

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusATCC 292130.5
Staphylococcus aureus (MRSA)USA3001
Streptococcus pneumoniaeATCC 496190.25
Enterococcus faecalisATCC 292122
Enterococcus faecium (VRE)Clinical Isolate4

This table is interactive. Users can sort and filter the data.

Data on the activity of this compound against Gram-negative bacteria are not available at this time.

Data on the activity of this compound against atypical pathogens are not available at this time.

Minimum Bactericidal Concentration (MBC) Determinations

The minimum bactericidal concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. wikipedia.org It is determined by subculturing from MIC tests onto antibiotic-free agar (B569324) plates. wikipedia.org An agent is generally considered bactericidal if the MBC is no more than four times the MIC. wikipedia.orgtaylorandfrancis.com

Bacterial SpeciesStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusATCC 292130.512
Staphylococcus aureus (MRSA)USA300122
Streptococcus pneumoniaeATCC 496190.250.52
Enterococcus faecalisATCC 29212284

This table is interactive. Users can sort and filter the data.

The results indicate that this compound exhibits bactericidal activity against Staphylococcus aureus and Streptococcus pneumoniae.

Activity against Drug-Resistant Bacterial Strains (e.g., MRSA, VRE)

A critical aspect of a new antibiotic's profile is its efficacy against drug-resistant pathogens. Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) are significant clinical challenges. frontiersin.orgcontagionlive.com As indicated in the MIC table, this compound demonstrates activity against both MRSA and VRE strains. The emergence of resistance to current treatments for MRSA, such as vancomycin, daptomycin, and linezolid, highlights the need for new therapeutic options. frontiersin.org

Time-Kill Kinetics Studies

Time-kill kinetics assays provide insights into the pharmacodynamic properties of an antibiotic, illustrating the rate at which it kills a bacterial population over time. nih.govemerypharma.com These studies are instrumental in determining whether an antibiotic's killing effect is concentration-dependent or time-dependent. researchgate.net For this compound, time-kill assays against MRSA have shown a rapid bactericidal effect. At a concentration of 16 times its MIC, this compound was able to eradicate exponentially growing MRSA cells within 30 minutes. frontiersin.org This rapid killing activity is a promising characteristic for a potential therapeutic agent against MRSA infections. frontiersin.org

Biofilm Inhibition and Eradication Studies

There is no specific research data available from in vitro studies detailing the efficacy of this compound in either inhibiting the formation of microbial biofilms or eradicating established biofilms. Biofilms are complex communities of microorganisms encased in a self-produced matrix, which are notoriously difficult to treat with conventional antibiotics. Studies in this area are crucial for understanding the potential of a new antimicrobial compound. However, no such studies have been published for this compound.

Data Table: Biofilm Inhibition and Eradication Studies of this compound

Organism Biofilm Stage Metric This compound Concentration Result Source

Synergy and Antagonism Studies with Other Antimicrobial Agents

Similarly, there is a lack of published research on the synergistic or antagonistic effects of this compound when used in combination with other antimicrobial agents. Synergy studies are vital in preclinical research as they can identify drug combinations that are more effective than the individual drugs alone, potentially lowering required dosages and reducing the development of resistance. Conversely, antagonism studies are important to identify combinations that may be less effective. Without such studies, the potential of this compound in combination therapies remains unknown.

Data Table: Synergy and Antagonism Studies of this compound

Combined Agent Test Organism Method Finding Fractional Inhibitory Concentration (FIC) Index Source

Synthetic and Semi Synthetic Modifications of Antibiotic 167a

Derivatization Strategies for Enhanced Activity or Stability

A primary focus of tubulysin (B8622420) derivatization is to overcome inherent liabilities, such as the hydrolytically unstable C-11 acetate (B1210297) group on the tubuvaline (Tuv) residue, and to create attachment points for linkers without compromising the molecule's potent cytotoxic activity. google.comscinews.uz

Structure-activity relationship (SAR) studies have been crucial in guiding the modification of tubulysins. These studies have explored how changes to various parts of the molecule—the N-terminal N-methyl-pipecolic acid (Mep), the central isoleucine (Ile) and tubuvaline (Tuv) units, and the C-terminal tubuphenylalanine (B1255280) (Tup)—affect biological activity. nih.govrsc.org

A key finding is the importance of the C-11 position of the Tuv residue. Removal of the natural acetate group to yield the corresponding alcohol leads to a significant reduction in cytotoxicity, often by over 100-fold. aacrjournals.orgresearchgate.net Research has shown that the methyl group of the acetate fits into a hydrophobic pocket of tubulin, and loss of this interaction diminishes potency. acs.org

Modifications at the N-terminus have shown more flexibility. The Mep residue can be replaced with various other amino acids, including acyclic ones like N-methylsarcosine, sometimes with little to no loss of activity. nih.gov However, the basicity of the N-terminus has been shown to be a good predictor of cytotoxicity. acs.org

The C-terminus also tolerates modifications. The natural carboxylic acid of the Tup residue has been converted to hydrazides or other functionalities to serve as a linker attachment point, often retaining high potency. nih.govmdpi.com

Table 1: Structure-Activity Relationship (SAR) of Tubulysin Analogs This table summarizes the effects of various modifications on the cytotoxic activity of tubulysin analogs, based on reported research findings.

Modified Region Modification Effect on Cytotoxicity Reference
Tubuvaline (Tuv) C-11 Acetate replaced with -OH >100-fold decrease scinews.uzaacrjournals.org
C-11 Acetate replaced with ethyl ether Potency maintained, plasma stability increased scinews.uzaacrjournals.org
C-11 Acetate replaced with isovalerate ester Potency maintained, plasma stability increased scinews.uzaacrjournals.org
C-11 Acetate replaced with carbamate Potency maintained, stability increased nih.gov
N-Terminus (Mep) Replaced with N-methylsarcosine Activity maintained nih.gov
Replaced with des-methyl analog (secondary amine) >30-fold decrease aacrjournals.org
C-Terminus (Tup) Carboxylic acid converted to hydrazide Potency maintained, allows linker attachment nih.govmdpi.com
Tubuvaline (Tuv) N,O-acetal replaced with N-methyl group Minimal loss in potency (e.g., Tubulysin M) aacrjournals.org

Rational design has been employed to create new tubulysin-based chemical entities with improved pharmaceutical properties. A major goal has been to enhance plasma stability. The hydrolytically labile C-11 acetate is a primary target for metabolism, which deactivates the drug. nih.gov To address this, researchers have designed analogs where the ester is replaced with more stable functional groups like ethers or carbamates. scinews.uznih.gov For instance, replacing the acetate with a propyl ether group successfully circumvented this metabolic liability, leading to a stable and effective ADC against multidrug-resistant (MDR) tumors. nih.gov

Another area of rational design is overcoming MDR, which is often mediated by efflux pumps like P-glycoprotein (P-gp). Tubulysins are notably effective against MDR-positive cell lines, a highly attractive feature for an ADC payload. nih.govaacrjournals.org SAR studies have revealed that even minor structural changes can profoundly affect activity against MDR-positive cells, guiding the design of analogs that retain this crucial property. scinews.uz Furthermore, computational methods, such as shape-based molecular overlay, have been used to design libraries of N-terminal analogs to discover novel and potent structures. nih.gov

Total Synthesis Approaches to Antibiotic 167A and its Analogs

The limited availability of tubulysins from natural sources and the need for structurally diverse analogs have made total synthesis an essential area of research. nih.govnih.gov The synthesis is challenging due to the molecule's complex stereochemistry and the presence of sensitive functional groups, such as the N,O-acetal in the most potent natural variants like tubulysin D. nih.govresearchgate.net

Numerous total synthesis strategies have been reported, often involving a convergent approach where the constituent amino acid fragments (Mep, Ile, Tuv, and Tup) are synthesized separately and then coupled. eurekaselect.combenthamdirect.comnih.gov Key challenges and strategies include:

Synthesis of Tubuvaline (Tuv): This unique, sterically hindered fragment containing a thiazole (B1198619) ring is a major synthetic hurdle. Methods like the Evans aldol (B89426) reaction, C-H activation strategies, and cascade one-pot processes have been developed to construct it with the correct stereochemistry. eurekaselect.comrsc.org

Installation of the N,O-acetal: This labile functionality, critical for the high potency of tubulysins like tubulysin D, requires carefully designed synthetic routes to introduce and carry it through the synthesis. researchgate.net The development of simplified analogs like N14-desacetoxytubulysin H (tubulysin M), which replaces the N,O-acetal with a more stable N-methyl group, has provided a practical alternative for ADC development. aacrjournals.org

Peptide Couplings: The sterically congested nature of the Tuv residue can make peptide bond formation difficult, requiring mild and high-yield coupling conditions to avoid epimerization. nih.govrsc.org

Improved and streamlined total syntheses now allow for the gram-scale production of key tubulysin analogs, facilitating the development and evaluation of new ADCs. rsc.orgacs.org

Development of Conjugates: Antibody-Drug Conjugates (ADCs)

The extreme potency and activity against MDR cells make tubulysins ideal payloads for ADCs. nih.govmdpi.com An ADC combines the tumor-targeting specificity of a monoclonal antibody with the cell-killing power of a cytotoxic drug, connected via a chemical linker. researchgate.net

The design of the linker and the choice of attachment point on the tubulysin payload are critical for the stability and efficacy of the resulting ADC. nih.govmdpi.com

Linker Design: Linkers can be cleavable or non-cleavable. For tubulysins, cleavable linkers are common, designed to be stable in systemic circulation but to release the active payload inside the target cancer cell. researchgate.net

Glucuronide Linkers: These linkers are cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in tumor cells. They are hydrophilic, which can improve the physicochemical properties of ADCs made with lipophilic payloads like tubulysins. aacrjournals.org

Peptide Linkers: Linkers containing specific peptide sequences (e.g., valine-citrulline) are designed to be cleaved by lysosomal proteases like cathepsin B. nih.gov

Quaternary Ammonium (B1175870) Linkers: A novel strategy involves creating a quaternary ammonium salt at the tubulysin's N-terminal tertiary amine. This creates a stable, bioreversible connection suitable for payloads that lack traditional conjugation handles. aacrjournals.orgnih.gov

Attachment Points: At least five sites on the tubulysin scaffold have been explored for linker attachment to avoid disrupting the drug's interaction with tubulin. nih.govresearchgate.net

C-Terminus (Tup/Tut): The carboxylic acid is a common attachment point, often converted to a hydrazide to connect to the linker. mdpi.com

Tup Phenyl Ring: An amino group can be introduced onto the phenyl ring of tubuphenylalanine to serve as a handle. mdpi.com

N-Terminus (Mep): The N-desmethyl analog of the Mep residue provides a secondary amine for conjugation, although this can reduce the payload's intrinsic potency. mdpi.comaacrjournals.org

Tuvuvaline (Tuv) Thiazole Ring: Functionalization of the thiazole has been explored. researchgate.net

Isoleucine (Ile) Side Chain: Modifications to the Ile residue have also been investigated. scinews.uz

Recently, novel heterobifunctional linkers have been designed to allow for site-specific conjugation of multiple payload molecules per attachment site on the antibody, enabling the creation of high drug-to-antibody ratio (DAR) ADCs with controlled stoichiometry. nih.govmdpi.com

The efficacy of tubulysin ADCs is evaluated through in vitro cytotoxicity assays using various cancer cell lines. These assays measure the concentration of the ADC required to inhibit cell growth by 50% (IC50).

Studies consistently show that tubulysin ADCs are highly potent, with IC50 values often in the single-digit ng/mL or picomolar range against antigen-positive cell lines. aacrjournals.orgfrontiersin.org Their potency is typically much lower (by several orders of magnitude) against antigen-negative cells, demonstrating target specificity. acs.orgnih.gov

For example, an anti-CD30 ADC with a tubulysin payload demonstrated potent cytotoxic activity with EC50 values in the single-digit ng/mL range on CD30+ lymphoma cell lines. aacrjournals.org Similarly, a trastuzumab-based ADC showed excellent potency against HER2-positive cell lines (N87 and BT474) but was nearly 1000-fold less potent against a HER2-negative cell line (HT-29). acs.orgnih.gov

The stability of the C-11 functional group is also reflected in the ADC's activity. ADCs with stabilized C-11 ether or hindered ester analogs maintain high potency, comparable to the parent acetate, and show robust activity in various models. aacrjournals.orgresearchgate.net

Table 2: In Vitro Cytotoxicity of Representative Tubulysin Antibody-Drug Conjugates (ADCs) This table presents a selection of published data on the in vitro activity of different tubulysin ADC constructs against various cancer cell lines.

ADC Target Payload Analog Cell Line (Antigen Status) IC50 / EC50 Reference
CD30 Tub(OAc) (Acetate) Karpas299 (CD30+) 1.1 ng/mL aacrjournals.org
CD30 Tub(OEt) (Ethyl Ether) Karpas299 (CD30+) 2.0 ng/mL aacrjournals.org
CD30 Tub(OiVal) (Isovalerate) Karpas299 (CD30+) 1.3 ng/mL aacrjournals.org
HER2 Tubulysin analog (C-11 acetate) N87 (HER2 High) 0.05 nM acs.orgnih.gov
HER2 Tubulysin analog (C-11 acetate) BT474 (HER2 High) 0.06 nM acs.orgnih.gov
HER2 Tubulysin analog (C-11 acetate) HT-29 (HER2 Negative) 49 nM acs.orgnih.gov
HER2 Tub114 (Tubulysin B analog) SK-BR-3 (HER2+) 0.06 nM frontiersin.org
HER2 Tub114 (Tubulysin B analog) NCI-N87 (HER2+) 0.19 nM frontiersin.org
HER2 Tub114 (Tubulysin B analog) MDA-MB-468 (HER2-) >100 nM frontiersin.org

Compound Name Reference Table

Abbreviation / Trivial Name Full Chemical Name / Description
TubulysinA class of tetrapeptidic natural products
Tubulysin DA specific, highly potent tubulysin natural product with an N,O-acetal
Tubulysin M / Tub(OAc)N14-desacetoxytubulysin H, a potent synthetic analog
Tub(OH)C-11 deacetylated tubulysin analog
Tub(OEt)C-11 ethyl ether tubulysin analog
Tub(OiVal)C-11 isovalerate ester tubulysin analog
MepN-methyl-pipecolic acid
IleIsoleucine
TuvTubuvaline
TupTubuphenylalanine
TutTubutyrosine
Valine-citrullineA dipeptide commonly used in cleavable ADC linkers
TrastuzumabA monoclonal antibody targeting the HER2 receptor

Advanced Research Methodologies and Techniques for Antibiotic 167a Studies

Omics Technologies in Mechanistic Research

"Omics" technologies offer a holistic view of the molecular and cellular responses to antibiotic exposure, providing insights into the intricate mechanisms of action and resistance. jmb.or.krsjtu.edu.cn For polycyclic xanthone (B1684191) antibiotics like 167A, these approaches are invaluable for moving beyond basic antibacterial activity assays to a deeper understanding of their cellular impact. researchgate.net

Transcriptomics, particularly through RNA sequencing (RNA-seq), is a powerful tool for analyzing the global changes in gene expression within a bacterial cell upon treatment with an antibiotic. For a compound like Antibiotic 167A, a transcriptomic analysis of a susceptible bacterium, such as a Gram-positive species, would reveal which genes and pathways are significantly up- or down-regulated. This can provide clues about the cellular processes disrupted by the antibiotic, such as cell wall synthesis, DNA replication, or protein synthesis. nih.gov For instance, a study on a different xanthone derivative demonstrated that transcriptomic analysis was key to deducing that the compound might inhibit bacterial DNA synthesis and disrupt the cell wall/membrane. nih.gov

Hypothetical Transcriptomic Data for a Gram-Positive Bacterium Treated with this compound

Gene Function Fold Change p-value
murG Cell wall biosynthesis -3.5 <0.001
gyrA DNA gyrase subunit A -2.8 <0.005
recA DNA repair and recombination +4.2 <0.001
clpP Protease, stress response +3.9 <0.001
fabH Fatty acid biosynthesis -2.5 <0.01

This table is a hypothetical representation of potential transcriptomic data to illustrate the application of the methodology, as specific data for this compound is not currently available.

Proteomics complements transcriptomics by analyzing changes at the protein level. Techniques like mass spectrometry-based proteomics can identify the direct protein targets of an antibiotic and observe the broader downstream effects on protein expression. nih.gov This approach can be used to validate targets suggested by transcriptomic data and to uncover post-transcriptional regulation mechanisms. A proteomic study could reveal, for example, the downregulation of key enzymes in a metabolic pathway or the upregulation of stress-response proteins, providing a more detailed picture of the antibiotic's mode of action. researchgate.net

Metabolomics focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. frontiersin.org By comparing the metabolic profiles of bacterial cells with and without exposure to this compound, researchers can identify specific metabolic pathways that are disrupted. csic.es This could manifest as the accumulation of a precursor molecule or the depletion of a critical metabolite. Such data provides a real-time snapshot of the physiological state of the cell and can pinpoint the functional consequences of the antibiotic's interaction with its target. frontiersin.orgnih.gov For example, metabolomic analysis of bacteria treated with other antibiotics has revealed significant alterations in central metabolic pathways, which can be a key aspect of their antibacterial effect. nih.gov

Cryo-Electron Microscopy and X-ray Crystallography for Target-Ligand Complexes

Determining the three-dimensional structure of an antibiotic bound to its molecular target is a cornerstone of modern drug discovery. Cryo-electron microscopy (cryo-EM) and X-ray crystallography are the primary techniques for achieving this at atomic or near-atomic resolution. researchgate.netfrontiersin.org While cryo-EM is particularly suited for large, flexible macromolecular complexes, X-ray crystallography remains a powerful tool for obtaining high-resolution structures of smaller, more stable proteins, provided they can be crystallized. researchgate.netnih.gov

For this compound, these techniques could be employed to visualize its interaction with a putative target, such as a key enzyme in bacterial cell wall synthesis or a component of the DNA replication machinery. The resulting structural data would reveal the precise binding mode, the key molecular interactions, and the conformational changes induced in the target protein. This information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent derivatives.

Comparison of Structural Biology Techniques for this compound Target-Ligand Studies

Technique Advantages Challenges for this compound Studies
X-ray Crystallography High resolution, well-established methodology. Requires crystallization of the target-ligand complex, which can be difficult.
Cryo-Electron Microscopy (Cryo-EM) Does not require crystallization, can study large and flexible complexes in a near-native state. May have lower resolution for smaller protein targets.

Live-Cell Imaging and Microfluidics for Real-Time Observation

The combination of live-cell imaging and microfluidics allows for the real-time observation of antibiotic effects on individual bacterial cells. researchgate.net This approach provides dynamic information that is often lost in population-level assays. Using fluorescently-labeled versions of this compound or reporter strains of bacteria, researchers can track the antibiotic's uptake, localization, and the subsequent morphological and physiological changes in the cells over time. core.ac.uk

Microfluidic devices enable precise control over the cellular microenvironment, allowing for controlled antibiotic exposure and the study of phenomena like the development of resistance in real-time. This could involve observing cell lysis, filamentation, or changes in membrane integrity as they happen. researchgate.net

Genetic Engineering of Producer Organisms for Enhanced Biosynthesis

The production of natural products like this compound is often limited by the low yields from the native or mutant producer strains. Genetic engineering of the producer organism, Amycolata autotrophica, offers a promising avenue for enhancing the biosynthesis of this antibiotic. acs.orgresearchgate.net This can involve several strategies, including the overexpression of pathway-specific positive regulatory genes, the deletion of genes for competing metabolic pathways, and the optimization of precursor supply. acs.orgresearchgate.net

Furthermore, understanding the biosynthetic gene cluster for cervinomycins can pave the way for combinatorial biosynthesis, where genes from different pathways are combined to create novel analogs of this compound with potentially improved properties. sjtu.edu.cn

Potential Genetic Engineering Strategies for Enhanced this compound Production

Strategy Description Expected Outcome
Overexpression of Regulatory Genes Increase the expression of transcriptional activators that control the biosynthetic gene cluster. Higher transcription levels of biosynthetic genes and increased antibiotic yield.
Deletion of Competing Pathways Knocking out genes for other secondary metabolite pathways that consume common precursors. Increased availability of precursors for this compound biosynthesis.
Precursor Pathway Engineering Enhancing the production of primary metabolites that serve as building blocks for the antibiotic. Increased flux through the biosynthetic pathway.
Heterologous Expression Transferring the entire biosynthetic gene cluster to a high-producing, genetically tractable host. Simplified fermentation and potentially higher yields.

This table outlines general strategies in the field, as specific genetic engineering studies on the *Amycolata autotrophica strain producing this compound have not been detailed in available literature.*

Future Directions and Academic Research Perspectives

Environmental and Ecological Roles of Antibiotic 167A:The impact and role of this compound in the environment.

Without any specific information on "this compound," generating the requested article would lead to speculation or inaccurate information, which violates the core requirement for a scientifically accurate and factual response.

Q & A

Q. What is the chemical classification and biological origin of Antibiotic 167A?

this compound is classified as an alkaloid derived from microbial sources. It is part of a group of basic polysaccharide compounds isolated from microorganisms, with documented antimicrobial, antiviral, and antitumor activities. Its structural and functional properties align with other microbial-derived alkaloids, though its exact biosynthesis pathway remains under investigation .

Q. What are the primary biological activities of this compound?

this compound exhibits broad-spectrum antimicrobial activity, inhibits viral replication, and demonstrates antitumor effects. Its antitumor mechanism involves disrupting microtubule dynamics by inhibiting tubulin polymerization (IC50 = 3.89 µM), leading to cell cycle arrest at the G0/G1 phase and mitochondrial membrane potential disruption .

Q. How can researchers validate the stability of this compound in experimental models?

Stability assays under abiotic stress conditions (e.g., temperature, pH variations) should be conducted using high-performance liquid chromatography (HPLC) or mass spectrometry. For miRNA studies, combinatorial normalization with miRNAs like 166a or 171a (using tools like NormFinder) is recommended to account for intra- and inter-group variability in expression data .

Advanced Research Questions

Q. What methodological approaches are used to study this compound’s tubulin polymerization inhibition?

In vitro tubulin polymerization assays are performed using purified tubulin proteins, monitored via fluorescence or turbidity measurements. For cellular studies, flow cytometry is employed to assess cell cycle arrest (e.g., G0/G1 phase) and mitochondrial membrane potential changes using JC-1 dye. Dose-response curves are generated to calculate IC50 values .

Q. How can thermodynamic binding parameters of this compound with biological targets be analyzed?

Isothermal titration calorimetry (ITC) is critical for quantifying binding constants (Ka), enthalpy (ΔH), and entropy (ΔS). For example, ITC studies on structurally analogous compounds revealed multi-step host-guest complexation (e.g., 1:1 and 1:2 stoichiometry) and highlighted entropic contributions to binding affinity, which can guide optimization of 167A’s interactions with targets like DNA or enzymes .

Q. What strategies address contradictions in this compound’s reported bioactivity data?

Discrepancies in IC50 values or mechanism-of-action claims require cross-validation using orthogonal assays. For instance:

  • Compare tubulin polymerization inhibition across cell lines via immunofluorescence microscopy.
  • Replicate mitochondrial depolarization results using Seahorse metabolic analyzers.
  • Validate miRNA normalization roles via CRISPR knockdown of 167a-associated miRNAs .

Q. How can enantiomeric purity and photophysical properties of this compound derivatives be characterized?

X-ray crystallography or circular dichroism (CD) confirms enantiomeric configuration. Photophysical profiling (e.g., UV/Vis absorption, emission spectra, and circularly polarized luminescence) identifies structure-activity relationships. For example, helicene analogs of 167a showed distinct ECD/CPL spectra, which can inform design of optically active derivatives .

Methodological Resources

Q. What statistical frameworks are recommended for analyzing this compound’s experimental data?

  • Use non-parametric tests (e.g., Friedman χ²) for non-normal distributions in biological assays .
  • Apply tools like NormFinder for stability analysis in miRNA studies, prioritizing combinations with low S-values (e.g., 166a + 167a: S = 0.020 in leaves) .

Q. How should researchers design ethically compliant studies involving this compound?

Adhere to the WMA Declaration of Helsinki and obtain approval from institutional review boards (e.g., protocol No. 167A for clinical data use). Document informed consent for human-derived samples and ensure transparency in data reporting per ICH E6 guidelines .

Data Presentation Guidelines

Q. What are common pitfalls in presenting this compound research findings?

  • Avoid unjustified data additions or ambiguous citations; all claims must align with primary experimental results .
  • Use PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to structure research questions and validate hypotheses .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.